molecular formula C14H16N2OS2 B2646369 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)cyclobutanecarboxamide CAS No. 1421441-68-0

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2646369
CAS No.: 1421441-68-0
M. Wt: 292.42
InChI Key: SQLQZSWHCHPMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)cyclobutanecarboxamide is a complex organic compound featuring a thiazole ring, a thiophene ring, and a cyclobutanecarboxamide group. Thiazole and thiophene rings are known for their aromatic properties and are commonly found in various biologically active molecules. This compound’s unique structure makes it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)cyclobutanecarboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of haloketones with thioamides to form the thiazole ring . The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the cyclobutanecarboxamide group through an amide coupling reaction using appropriate coupling reagents like EDCI or HATU .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)cyclobutanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)cyclobutanecarboxamide is unique due to the combination of the thiazole and thiophene rings with a cyclobutanecarboxamide group. This unique structure imparts specific properties that make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c1-9-12(8-15-13(17)10-4-2-5-10)19-14(16-9)11-6-3-7-18-11/h3,6-7,10H,2,4-5,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLQZSWHCHPMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.